3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one
Description
3-(3-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core linked via a 3-oxopropyl chain to a 6,7-dihydropyrazolo[1,5-a]pyrazine moiety. Quinazolinones are known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity , while the dihydropyrazolo[1,5-a]pyrazine scaffold is increasingly studied for its role in modulating protein-protein interactions, such as Parkin E3 ligase activation .
Properties
IUPAC Name |
3-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(20-9-10-22-13(11-20)5-7-19-22)6-8-21-12-18-15-4-2-1-3-14(15)17(21)24/h1-5,7,12H,6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTFLAOWJOBUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis protocols:
Formation of Pyrazolopyrazine Core: Starting with suitable substituted pyrazine derivatives, a series of cyclization reactions under controlled temperature and pH conditions leads to the formation of the dihydropyrazolopyrazine structure.
Addition of the Oxopropyl Side Chain:
Quinazolinone Assembly: The final stage includes a condensation reaction between the intermediate product and an anthranilic acid derivative to form the quinazolinone ring, completed under reflux conditions with acidic or basic catalysts to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, optimization of these synthetic steps involves:
Use of continuous flow reactors to ensure consistent reaction conditions.
Implementation of green chemistry principles to minimize waste and environmental impact.
Automation and real-time monitoring to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation to introduce oxygen functionalities at specific positions on the ring structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction of the quinazolinone or pyrazolopyrazine rings can be achieved using hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups (NO2).
Major Products Formed
The reactions typically yield derivatives with varied functional groups, enhancing the compound's chemical diversity and potential biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the dihydropyrazolo[1,5-a]pyrazin framework exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one have demonstrated effectiveness against several bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa . This suggests potential applications in developing new antibacterial agents.
Antitumor Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have evaluated its effects against various human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These studies often compare the efficacy of the compound against established chemotherapeutic agents like Doxorubicin . The results indicate that certain derivatives possess significant cytotoxic effects, warranting further investigation into their mechanisms of action.
Enzyme Inhibition
Compounds related to the quinazolinone structure have been studied for their inhibitory effects on monoamine oxidase (MAO) enzymes. MAO inhibitors are crucial in treating neurological disorders such as depression and Parkinson's disease . The ability of these compounds to selectively inhibit MAO-A and MAO-B isoforms highlights their potential as therapeutic agents in mental health treatment.
Synthetic Methodologies
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing reaction times compared to traditional heating methods .
- Ultrasound-Assisted Synthesis : Similar to microwave methods, ultrasound has been employed to facilitate the synthesis of pyrazolo derivatives with improved efficiency .
Case Studies
Several case studies highlight the biological activities of compounds derived from the dihydropyrazolo[1,5-a]pyrazin framework:
- Antimicrobial Screening : A series of synthesized derivatives were tested for their antibacterial and antifungal activities. Results indicated that many compounds exhibited moderate to high activity against various pathogens .
- Cytotoxicity Assays : In vitro assays demonstrated that specific derivatives significantly inhibited the growth of cancer cell lines compared to control treatments, suggesting a potential role in cancer therapy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting or activating them.
Pathways Involved: It may influence signaling pathways associated with cell growth, apoptosis, or inflammation, depending on its interaction with target proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
- Quinazolinone vs. Pyrimidinone/Pyranopyrazole Analogues: The target compound’s quinazolinone core distinguishes it from pyrimidinone derivatives (e.g., compound 4h ) and pyranopyrazole-oxazine hybrids (e.g., compound [2] in ). Quinazolinones generally exhibit stronger π-π stacking interactions with kinase ATP-binding pockets, enhancing inhibitory potency .
- Linker Modifications : The 3-oxopropyl linker in the target compound contrasts with trifluoropropyl (compound 20 ) or phenethyl (BIO-2007817 ) linkers. Fluorinated chains improve metabolic stability but may reduce solubility compared to oxopropyl .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogues
- Solubility Challenges : Fluorinated derivatives (e.g., compound 20 ) exhibit lower aqueous solubility due to hydrophobic trifluoromethyl groups, whereas the target compound’s oxopropyl linker may improve solubility slightly .
Biological Activity
The compound 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one represents a novel derivative within the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological significance, exhibiting properties such as anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazolinone core linked to a dihydropyrazolo moiety, which enhances its biological potential.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the effectiveness of quinazolin-4(3H)-one derivatives in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The compound was tested using the sulforhodamine B (SRB) assay, revealing IC50 values that demonstrate its potential as an anticancer agent .
Table 1: Antiproliferative Activity of Quinazolinone Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) |
|---|---|---|
| FL-4 | NSCLC | 10 |
| BIQO-19 | NSCLC | 12 |
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
The data suggests that compounds derived from quinazolinones can effectively inhibit cancer cell proliferation through various mechanisms, including targeting specific signaling pathways involved in tumor growth .
Antibacterial and Antifungal Properties
Quinazolinones have also been studied for their antibacterial and antifungal activities. Compounds similar to the target molecule have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
The biological activity of this compound is attributed to its ability to interact with key molecular targets:
- EGFR Inhibition : Certain derivatives bind to the epidermal growth factor receptor (EGFR), disrupting signaling pathways crucial for cancer cell survival.
- Histone Deacetylase Inhibition : Some quinazolinone derivatives inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumorigenesis .
Case Studies
Several studies have documented the promising biological activities of quinazolinone derivatives:
- Study on NSCLC : A recent investigation found that specific quinazolinone derivatives significantly inhibited cell growth in NSCLC models, suggesting their potential for further development as therapeutic agents .
- Antibacterial Activity : Another study evaluated the antibacterial properties of a series of quinazolinones against common pathogens, demonstrating effective inhibition at low concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for constructing the quinazolinone core in 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one?
- The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents (e.g., urea, triphosgene). Subsequent functionalization involves coupling the quinazolinone with pyrazolo-pyrazine intermediates through nucleophilic acyl substitution or amidation. Reaction optimization often requires controlled temperature (60–100°C) and anhydrous solvents like DMF or THF to minimize side products .
Q. How are intermediates monitored during multi-step synthesis of this compound?
- Thin-layer chromatography (TLC) with UV visualization is routinely used to track reaction progress. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are critical. For example, the pyrazolo-pyrazine intermediate’s purity can be confirmed via distinct 1H NMR signals at δ 3.2–3.8 ppm (methylene protons) and δ 8.1–8.3 ppm (aromatic protons) .
Q. What solvents and conditions are optimal for recrystallization to ensure high purity?
- Methanol and ethanol are preferred due to their moderate polarity and ability to dissolve polar intermediates while excluding hydrophobic impurities. Recrystallization is performed at 4°C with slow evaporation to yield crystals suitable for X-ray diffraction (XRD) analysis. For example, reports triclinic crystal structures (space group P1) with lattice parameters refined using XRD data .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of pyrazolo-pyrazine and quinazolinone moieties?
- Catalytic systems like copper(I) iodide or palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency. Solvent choice (e.g., DMF vs. acetonitrile) significantly impacts reaction kinetics; polar aprotic solvents stabilize transition states in SN2 mechanisms. For instance, highlights a 20% yield increase using CuI catalysis in water-mediated reactions .
Q. What analytical approaches resolve contradictions in biological activity data across different assays?
- Discrepancies in IC50 values may arise from variations in cell lines or enzyme isoforms. Statistical meta-analysis of dose-response curves (e.g., Hill slopes) and orthogonal assays (e.g., SPR binding vs. cellular viability) are recommended. Molecular docking (e.g., using PDB: 3LD6) can rationalize target selectivity, as shown in for lanosterol 14α-demethylase inhibition .
Q. How do electronic effects of substituents influence the compound’s stability under physiological conditions?
- Electron-withdrawing groups (e.g., oxadiazole in ) increase electrophilicity, accelerating hydrolysis in aqueous buffers. Stability studies via HPLC-UV at pH 7.4 (37°C) reveal degradation half-lives. For example, a 3,5-dimethoxyphenyl substituent () extends stability (t1/2 = 24 h) compared to unsubstituted analogs (t1/2 = 8 h) .
Q. What mechanistic insights explain the regioselectivity of pyrazolo-pyrazine ring formation?
- DFT calculations suggest that the 6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-one ring forms via a [1,5]-hydride shift, favored by steric hindrance at the C3 position. Solvent polarity (e.g., water in ) stabilizes charged intermediates, directing regioselectivity toward the 5-membered ring .
Methodological Considerations
Q. How to design a stability-indicating HPLC method for this compound?
- Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (70:30 to 30:70 over 20 min). Validate specificity via forced degradation (heat, light, acid/base exposure) and ensure resolution of degradation products (e.g., quinazolinone hydrolysis byproducts) .
Q. What computational tools predict pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
